Ortho-Chlorine Substitution Confers +0.6 Log Unit Higher Lipophilicity (XLogP3-AA) vs. Unsubstituted 2-Phenylazetidine
The target compound's computed XLogP3-AA is 2.1, compared to 1.5 for the parent 2-phenylazetidine and 1.6 for the 2-fluorophenyl analog [1]. This represents a +0.6 log unit increase in lipophilicity versus the unsubstituted analog, a magnitude that can significantly affect partition coefficients (LogD) and passive membrane permeability. The TPSA remains constant at 12 Ų across all three compounds, indicating that the lipophilicity gain is achieved without sacrificing polarity, a favorable attribute for compounds requiring blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 2-Phenylazetidine (XLogP3-AA = 1.5); 2-(2-Fluorophenyl)azetidine (XLogP3-AA = 1.6) |
| Quantified Difference | +0.6 vs. unsubstituted; +0.5 vs. 2-fluoro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07/2025.09.15 release) |
Why This Matters
Higher lipophilicity within the CNS drug-like range (XLogP 1-3) enhances the probability of passive blood-brain barrier penetration, making this compound a more viable scaffold for CNS-focused library design than its unsubstituted or fluoro-substituted counterparts.
- [1] PubChem Compound Summary for CID 23247928, CID 568971, CID 55283643. XLogP3-AA computed property comparison. NCBI. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
